molecular formula C8H15NO2 B8139010 7-Methoxy-3-oxa-9-azabicyclo[3.3.1]nonane

7-Methoxy-3-oxa-9-azabicyclo[3.3.1]nonane

Cat. No.: B8139010
M. Wt: 157.21 g/mol
InChI Key: IMHDLLOBIMXEJZ-UHFFFAOYSA-N
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Description

7-Methoxy-3-oxa-9-azabicyclo[331]nonane is a bicyclic compound characterized by its unique structure, which includes an oxygen and nitrogen atom within the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-oxa-9-azabicyclo[3.3.1]nonane typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 3-oxa-9-azabicyclo[3.3.1]nonane and methanol.

    Methoxylation: The key step involves the methoxylation of the bicyclic structure. This can be achieved using methanol in the presence of a suitable catalyst, such as a strong acid or base, under controlled temperature and pressure conditions.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-oxa-9-azabicyclo[3.3.1]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

7-Methoxy-3-oxa-9-azabicyclo[3.3.1]nonane has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a scaffold for drug development.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 7-Methoxy-3-oxa-9-azabicyclo[3.3.1]nonane exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Oxa-9-azabicyclo[3.3.1]nonane: Lacks the methoxy group, which may result in different chemical and biological properties.

    7-Methoxy-3-oxa-9-azabicyclo[3.3.1]nonane derivatives: Variations in the substituents can lead to a range of compounds with diverse activities.

Uniqueness

This compound is unique due to its specific methoxy substitution, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

7-methoxy-3-oxa-9-azabicyclo[3.3.1]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-10-8-2-6-4-11-5-7(3-8)9-6/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHDLLOBIMXEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2COCC(C1)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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